2-(5-Methylthiophen-2-yl)acetaldehyde
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Overview
Description
2-(5-Methylthiophen-2-yl)acetaldehyde is an organic compound with the molecular formula C7H8OS It is characterized by a thiophene ring substituted with a methyl group at the 5-position and an acetaldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(5-Methylthiophen-2-yl)acetaldehyde can be synthesized through the reaction of 2-methylthiophene with acetic anhydride. This reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves similar organic reactions with optimized conditions for large-scale production. This includes the use of efficient catalysts and purification techniques to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 2-(5-methylthiophen-2-yl)acetic acid.
Reduction: Formation of 2-(5-methylthiophen-2-yl)ethanol.
Substitution: Depending on the electrophile, various substituted thiophene derivatives can be formed.
Scientific Research Applications
2-(5-Methylthiophen-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Methylthiophen-2-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the thiophene ring can participate in π-π interactions and other non-covalent interactions. These properties make it a versatile compound in chemical reactions and potential biological activities.
Comparison with Similar Compounds
2-Acetyl-5-methylthiophene: Similar structure but with an acetyl group instead of an aldehyde group.
2-(5-Methylthiophen-2-yl)ethanol: The reduced form of 2-(5-Methylthiophen-2-yl)acetaldehyde.
5-Methylthiophene-2-carboxylic acid: The oxidized form of this compound.
Properties
IUPAC Name |
2-(5-methylthiophen-2-yl)acetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-6-2-3-7(9-6)4-5-8/h2-3,5H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHSREAVTQLESM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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